
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an indene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a reducing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Applications De Recherche Scientifique
2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-((Dimethylamino)methyl)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially affecting enzyme activity or receptor binding. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-(Dimethylamino)ethyl methacrylate
- 4-Dimethylaminopyridine
- Dimethylamine
Uniqueness
The presence of both the dimethylamino group and the indene structure makes it a versatile compound for various chemical reactions and research applications .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C14H21NO/c1-14(2)11-8-6-5-7-10(11)13(16)12(14)9-15(3)4/h5-8,12-13,16H,9H2,1-4H3 |
Clé InChI |
CQQHXKQRYDRKIO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C2=CC=CC=C21)O)CN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


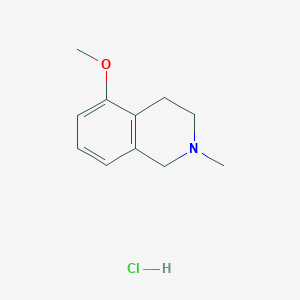
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
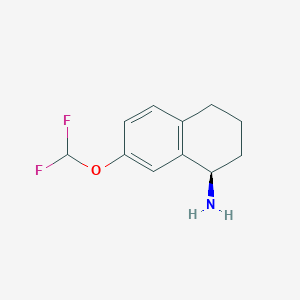

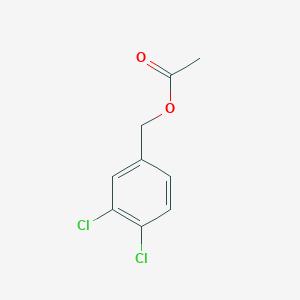
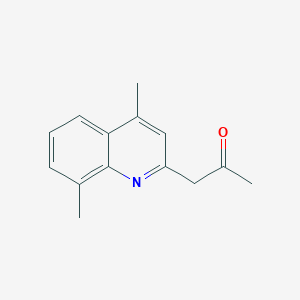
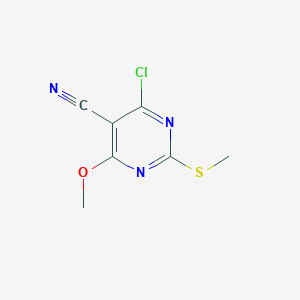

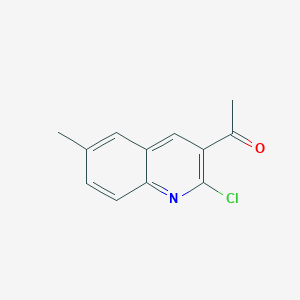

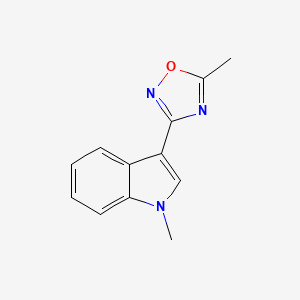
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)

